N,N-Diethyl-4-ethynyl-3-fluorobenzamide
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Overview
Description
N,N-Diethyl-4-ethynyl-3-fluorobenzamide is an organic compound characterized by the presence of ethynyl and fluorine substituents on a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-ethynyl-3-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethynyl-3-fluorobenzoic acid and diethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-4-ethynyl-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated benzamide derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N,N-Diethyl-4-ethynyl-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-ethynyl-3-fluorobenzamide involves its interaction with specific molecular targets. The ethynyl and fluorine substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
- N,N-Diethyl-4-ethynylbenzamide
- N,N-Diethyl-3-fluorobenzamide
- N,N-Diethyl-4-ethynyl-3-chlorobenzamide
Comparison: N,N-Diethyl-4-ethynyl-3-fluorobenzamide is unique due to the presence of both ethynyl and fluorine substituents, which can enhance its reactivity and biological activity compared to similar compounds. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, while the ethynyl group can provide additional sites for chemical modification .
Properties
IUPAC Name |
N,N-diethyl-4-ethynyl-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-4-10-7-8-11(9-12(10)14)13(16)15(5-2)6-3/h1,7-9H,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXGMHPWENVOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C#C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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